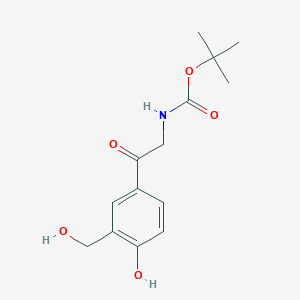
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and biochemistry. This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a carbamate moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate typically involves the condensation of N-(3-aminopropyl)-2-pipecoline with 5-((tert-butoxycarbonyl)amino)-2-hydroxybenzoic acid. The reaction is carried out under dehydrating conditions using reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and N-hydroxybenzotriazole (HoBt) in a suitable solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or amines.
Scientific Research Applications
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a β-secretase and acetylcholinesterase inhibitor, which are targets for Alzheimer’s disease treatment.
Industry: It can be used as an intermediate in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets:
β-secretase Inhibition: The compound inhibits β-secretase, preventing the cleavage of amyloid precursor protein and subsequent formation of amyloid beta peptide.
Acetylcholinesterase Inhibition: It also inhibits acetylcholinesterase, increasing the levels of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate: This compound has similar structural features and biological activities.
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate: A hindered phenolic antioxidant used as a polymer stabilizer.
Uniqueness
Tert-butyl (2-(4-hydroxy-3-(hydroxymethyl)phenyl)-2-oxoethyl)carbamate is unique due to its dual inhibitory activity on β-secretase and acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Properties
Molecular Formula |
C14H19NO5 |
|---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
tert-butyl N-[2-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-7-12(18)9-4-5-11(17)10(6-9)8-16/h4-6,16-17H,7-8H2,1-3H3,(H,15,19) |
InChI Key |
NSEGNODZIHCECV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC(=C(C=C1)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)

![(2S)-3-Methyl-2-({1H,2H,3H,4H,9H-pyrido[3,4-b]indole-2-carbonyl}amino)butanoic acid](/img/structure/B12306063.png)
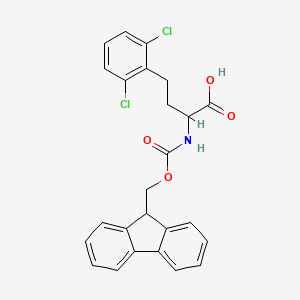
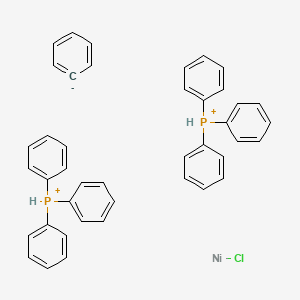
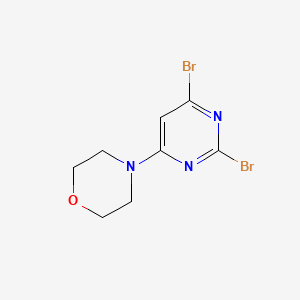
![[11,14-dihydroxy-10,13-dimethyl-12-oxo-17-(6-oxopyran-3-yl)-2,3,4,5,6,7,8,9,11,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12306087.png)
![1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)
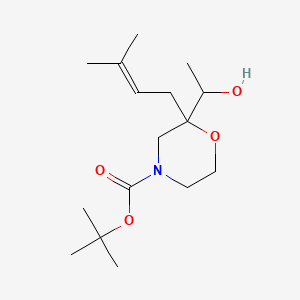
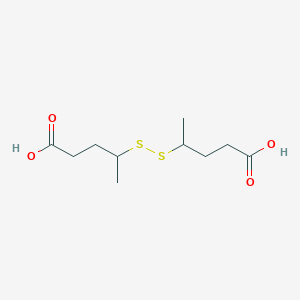
![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)
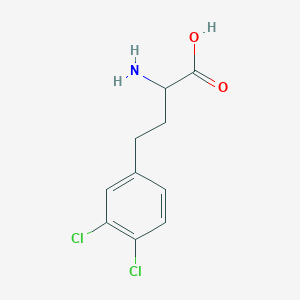

![Dichloro(1,3-di-i-propylphenylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B12306143.png)
